molecular formula C19H28N4O2 B4988254 N-[2-(diethylamino)ethyl]-2-(4-oxo-3-propyl-3,4-dihydro-1-phthalazinyl)acetamide

N-[2-(diethylamino)ethyl]-2-(4-oxo-3-propyl-3,4-dihydro-1-phthalazinyl)acetamide

Numéro de catalogue B4988254
Poids moléculaire: 344.5 g/mol
Clé InChI: SANHYBNDVSLFEA-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-[2-(diethylamino)ethyl]-2-(4-oxo-3-propyl-3,4-dihydro-1-phthalazinyl)acetamide, also known as PDE5 inhibitor, is a chemical compound that has been extensively researched for its potential use in the treatment of erectile dysfunction and pulmonary arterial hypertension.

Mécanisme D'action

The mechanism of action of N-[2-(diethylamino)ethyl]-2-(4-oxo-3-propyl-3,4-dihydro-1-phthalazinyl)acetamide inhibitor involves the inhibition of the enzyme phosphodiesterase type 5, which is responsible for the degradation of cyclic guanosine monophosphate (cGMP). By inhibiting N-[2-(diethylamino)ethyl]-2-(4-oxo-3-propyl-3,4-dihydro-1-phthalazinyl)acetamide, N-[2-(diethylamino)ethyl]-2-(4-oxo-3-propyl-3,4-dihydro-1-phthalazinyl)acetamide inhibitor increases the levels of cGMP, leading to the relaxation of the smooth muscle cells and the dilation of the blood vessels, which in turn increases blood flow to the penis and lungs.
Biochemical and physiological effects:
The biochemical and physiological effects of N-[2-(diethylamino)ethyl]-2-(4-oxo-3-propyl-3,4-dihydro-1-phthalazinyl)acetamide inhibitor include the relaxation of smooth muscle cells in the blood vessels, leading to increased blood flow to the penis and lungs. This results in improved erectile function and reduced symptoms of pulmonary arterial hypertension. N-[2-(diethylamino)ethyl]-2-(4-oxo-3-propyl-3,4-dihydro-1-phthalazinyl)acetamide inhibitor has also been shown to have anti-inflammatory and antioxidant properties, which may contribute to its therapeutic effects.

Avantages Et Limitations Des Expériences En Laboratoire

The advantages of using N-[2-(diethylamino)ethyl]-2-(4-oxo-3-propyl-3,4-dihydro-1-phthalazinyl)acetamide inhibitor in lab experiments include its well-established mechanism of action and its ability to selectively target the enzyme phosphodiesterase type 5. However, there are also limitations to its use, including its potential toxicity and the need for careful dosing to avoid adverse effects.

Orientations Futures

There are several future directions for the research and development of N-[2-(diethylamino)ethyl]-2-(4-oxo-3-propyl-3,4-dihydro-1-phthalazinyl)acetamide inhibitor. These include the investigation of its potential use in the treatment of other diseases, such as heart failure and stroke, as well as the development of new formulations and delivery methods to improve its efficacy and safety. Additionally, further studies are needed to fully understand the biochemical and physiological effects of N-[2-(diethylamino)ethyl]-2-(4-oxo-3-propyl-3,4-dihydro-1-phthalazinyl)acetamide inhibitor and to identify potential side effects and drug interactions.
Conclusion:
In conclusion, N-[2-(diethylamino)ethyl]-2-(4-oxo-3-propyl-3,4-dihydro-1-phthalazinyl)acetamide, or N-[2-(diethylamino)ethyl]-2-(4-oxo-3-propyl-3,4-dihydro-1-phthalazinyl)acetamide inhibitor, is a chemical compound that has been extensively researched for its potential use in the treatment of erectile dysfunction and pulmonary arterial hypertension. Its mechanism of action involves the inhibition of the enzyme phosphodiesterase type 5, leading to increased levels of cyclic guanosine monophosphate and improved blood flow to the penis and lungs. While there are advantages and limitations to its use in lab experiments, there are also many future directions for its research and development, including the investigation of its potential use in the treatment of other diseases and the development of new formulations and delivery methods.

Méthodes De Synthèse

The synthesis of N-[2-(diethylamino)ethyl]-2-(4-oxo-3-propyl-3,4-dihydro-1-phthalazinyl)acetamide inhibitor involves several steps, including the reaction of 2-(4-oxo-3-propyl-3,4-dihydro-1-phthalazinyl)acetic acid with N,N-diethylethylenediamine, followed by the addition of acetic anhydride and the purification of the resulting product. The chemical structure of N-[2-(diethylamino)ethyl]-2-(4-oxo-3-propyl-3,4-dihydro-1-phthalazinyl)acetamide inhibitor has been confirmed by various analytical techniques, including nuclear magnetic resonance spectroscopy and mass spectrometry.

Applications De Recherche Scientifique

N-[2-(diethylamino)ethyl]-2-(4-oxo-3-propyl-3,4-dihydro-1-phthalazinyl)acetamide inhibitor has been extensively studied for its potential use in the treatment of erectile dysfunction and pulmonary arterial hypertension. It works by inhibiting the enzyme phosphodiesterase type 5, which is responsible for the degradation of cyclic guanosine monophosphate (cGMP), a molecule that plays a critical role in the relaxation of smooth muscle cells in the blood vessels. By inhibiting N-[2-(diethylamino)ethyl]-2-(4-oxo-3-propyl-3,4-dihydro-1-phthalazinyl)acetamide, N-[2-(diethylamino)ethyl]-2-(4-oxo-3-propyl-3,4-dihydro-1-phthalazinyl)acetamide inhibitor increases the levels of cGMP, leading to the relaxation of the smooth muscle cells and the dilation of the blood vessels, which in turn increases blood flow to the penis and lungs.

Propriétés

IUPAC Name

N-[2-(diethylamino)ethyl]-2-(4-oxo-3-propylphthalazin-1-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H28N4O2/c1-4-12-23-19(25)16-10-8-7-9-15(16)17(21-23)14-18(24)20-11-13-22(5-2)6-3/h7-10H,4-6,11-14H2,1-3H3,(H,20,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SANHYBNDVSLFEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(=O)C2=CC=CC=C2C(=N1)CC(=O)NCCN(CC)CC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H28N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-(diethylamino)ethyl]-2-(4-oxo-3-propylphthalazin-1-yl)acetamide

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.